molecular formula C14H17FO B13330464 4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol CAS No. 60526-68-3

4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol

Katalognummer: B13330464
CAS-Nummer: 60526-68-3
Molekulargewicht: 220.28 g/mol
InChI-Schlüssel: RSHGDKUFIXNRAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol is a chemical compound with the molecular formula C14H17FO. It is a bicyclic alcohol with a fluorophenyl group attached to the fourth position of the bicyclo[2.2.2]octane ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .

Wissenschaftliche Forschungsanwendungen

4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various receptors and enzymes, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

60526-68-3

Molekularformel

C14H17FO

Molekulargewicht

220.28 g/mol

IUPAC-Name

4-(4-fluorophenyl)bicyclo[2.2.2]octan-1-ol

InChI

InChI=1S/C14H17FO/c15-12-3-1-11(2-4-12)13-5-8-14(16,9-6-13)10-7-13/h1-4,16H,5-10H2

InChI-Schlüssel

RSHGDKUFIXNRAQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC1(CC2)C3=CC=C(C=C3)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.